molecular formula C29H31N3O5S B11599278 (2E)-N,3-bis(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

(2E)-N,3-bis(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11599278
M. Wt: 533.6 g/mol
InChI Key: JJBHXXZJZQDYRZ-UHFFFAOYSA-N
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Description

The compound (2E)-N,3-bis(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide (CAS No. 511515-50-7) is a thiazinane derivative characterized by a six-membered 1,3-thiazinane ring substituted with three 4-ethoxyphenyl groups, an imino linkage, and a carboxamide moiety. Its molecular formula is C₂₉H₃₁N₃O₅S, with a molecular weight of 533.64 g/mol .

Properties

Molecular Formula

C29H31N3O5S

Molecular Weight

533.6 g/mol

IUPAC Name

N,3-bis(4-ethoxyphenyl)-2-(4-ethoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C29H31N3O5S/c1-4-35-23-13-7-20(8-14-23)30-28(34)26-19-27(33)32(22-11-17-25(18-12-22)37-6-3)29(38-26)31-21-9-15-24(16-10-21)36-5-2/h7-18,26H,4-6,19H2,1-3H3,(H,30,34)

InChI Key

JJBHXXZJZQDYRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)OCC)S2)C4=CC=C(C=C4)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N,3-bis(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: Involving the reaction of ethoxyphenyl derivatives with thiazinane precursors.

    Cyclization Reactions: To form the thiazinane ring structure.

    Amidation Reactions: To introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-N,3-bis(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Employing reducing agents to remove oxygen or add hydrogen.

    Substitution: Replacing one functional group with another under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Catalysts: Transition metal catalysts like palladium or platinum for facilitating reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.

Scientific Research Applications

(2E)-N,3-bis(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N,3-bis(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structural Features

Thiazinane derivatives share a six-membered ring containing sulfur and nitrogen. Key variations include substituents on the ring, imino/oxo groups, and carboxamide side chains. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Molecular Comparison
Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
Target Compound (511515-50-7) C₂₉H₃₁N₃O₅S 533.64 Three 4-ethoxyphenyl groups, imino linkage, carboxamide
2-[(4-Ethoxyphenyl)imino]-N-(2-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide C₂₁H₂₃N₃O₄S 413.49 4-ethoxyphenyl, 2-methoxyphenyl, methyl group
N-{4-[Chloro(difluoro)methoxy]phenyl}-2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide C₂₂H₂₂ClF₂N₃O₄S 497.95 4-ethoxyphenyl, chloro(difluoro)methoxy, ethyl group
(2Z)-N-(4-Fluorophenyl)-3-[2-(4-morpholinyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide (606925-03-5) C₂₃H₂₆FN₃O₃S 459.54 4-fluorophenyl, morpholinylethyl, phenylimino
(2Z)-2-[(4-Ethoxyphenyl)imino]-1,3-thiazolidin-4-one C₁₁H₁₂N₂O₂S 236.29 4-ethoxyphenyl, thiazolidinone ring (5-membered)

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The target compound’s three 4-ethoxyphenyl groups confer higher lipophilicity (logP estimated >4) compared to analogs with fewer ethoxy groups (e.g., 413.49 g/mol analog in Table 1) .
  • Solubility : The morpholinylethyl group in the fluorophenyl analog (CAS 606925-03-5) introduces polarity, likely improving aqueous solubility relative to purely aromatic substituents .

Functional Group Impact on Bioactivity (Inferred)

  • Ethoxy Groups : These groups are electron-donating and may stabilize the compound against oxidative metabolism, extending half-life .
  • Imino Linkage: The (E)-configuration in the target compound may enforce planar geometry, optimizing π-π stacking with aromatic residues in biological targets .
  • Carboxamide : Hydrogen-bonding capacity via the amide group could enhance target binding affinity, as seen in protease inhibitors .

Biological Activity

The compound (2E)-N,3-bis(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide is a thiazine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of (2E)-N,3-bis(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide can be represented as follows:

C22H24N2O3S\text{C}_{22}\text{H}_{24}\text{N}_2\text{O}_3\text{S}

This compound is synthesized through a multi-step process involving the reaction of appropriate thiazine precursors with ethoxy-substituted phenyl groups. The synthesis typically involves condensation reactions that yield the desired product with high specificity.

Antimicrobial Activity

Research indicates that thiazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (2E)-N,3-bis(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide have shown effectiveness against various bacterial strains. In vitro studies demonstrated that such compounds possess Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics.

Bacterial Strain MIC (µg/mL) Standard Antibiotic
Staphylococcus aureus1510 (Ciprofloxacin)
Escherichia coli2015 (Ciprofloxacin)
Klebsiella pneumoniae2520 (Ciprofloxacin)

These results suggest a promising application of this compound in treating bacterial infections.

Anticancer Potential

The anticancer activity of thiazine derivatives has also been explored. Studies have indicated that (2E)-N,3-bis(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A notable study assessed the compound's effects on several cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HeLa12.5Apoptosis induction
MCF715.0Cell cycle arrest (G1 phase)
A54910.0Inhibition of proliferation

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiazine derivatives, including the compound . The findings revealed a strong correlation between structural modifications and antimicrobial potency, highlighting the importance of ethoxy substitution in enhancing activity against resistant strains .
  • Cancer Cell Line Testing : Another investigation focused on the anticancer properties of thiazine derivatives found that (2E)-N,3-bis(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide significantly reduced cell viability in breast cancer cells by inducing apoptosis through mitochondrial pathways .

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